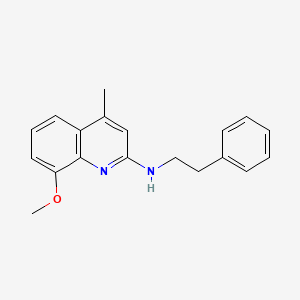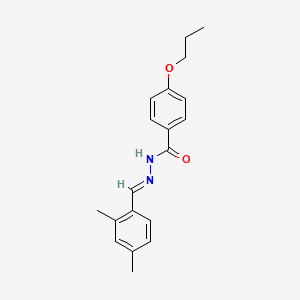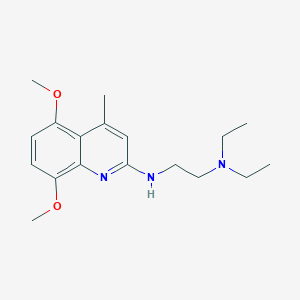
8-methoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine
Descripción general
Descripción
8-methoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine, also known as MEOP or 8-MeO-PQT, is a chemical compound that belongs to the class of quinoline derivatives. It has been of great interest in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit a wide range of biological activities such as antiproliferative, antifungal, and antibacterial effects. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been used as a tool in neuroscience research to study the effects of serotonin receptors on neuronal activity.
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine is not fully understood. However, it has been reported to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This compound has also been shown to have affinity for other serotonin receptor subtypes such as 5-HT2B and 5-HT2C. The activation of serotonin receptors by this compound can lead to changes in neuronal activity, which may underlie its biological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi, as well as to have antibacterial effects. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. In addition, this compound has been reported to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by modifying the reaction conditions. This compound is also readily available from commercial sources. However, this compound has some limitations for laboratory experiments. It has a short half-life, which can make it difficult to study its effects in vivo. In addition, this compound has low solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for research on 8-methoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. One area of interest is the development of this compound derivatives with improved pharmacological properties such as increased potency and longer half-life. Another area of interest is the study of the effects of this compound on other serotonin receptor subtypes, as well as on other neurotransmitter systems. In addition, the potential therapeutic applications of this compound in the treatment of various diseases should be further explored.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-N-(2-phenylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-13-18(20-12-11-15-7-4-3-5-8-15)21-19-16(14)9-6-10-17(19)22-2/h3-10,13H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOHTCMLPVXSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3859875.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B3859880.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859893.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859915.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![4-[4-(4-ethylphenoxy)butyl]morpholine](/img/structure/B3859925.png)
![2-(3-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3859938.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)
![1,4-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3859972.png)
